2-((3-Fluoro-5-methylphenyl)amino)acetic acid
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Overview
Description
2-((3-Fluoro-5-methylphenyl)amino)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The resulting 3-fluoro-5-methylphenylamine is then acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluoro-5-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-((3-Fluoro-5-methylphenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the amino acetic acid moiety allows it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Fluoro-4-methylphenyl)amino)acetic acid
- 2-((3-Chloro-5-methylphenyl)amino)acetic acid
- 2-((3-Fluoro-5-ethylphenyl)amino)acetic acid
Uniqueness
2-((3-Fluoro-5-methylphenyl)amino)acetic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6-2-7(10)4-8(3-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
WVCKNAYUJAWHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(=O)O |
Origin of Product |
United States |
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